Home > Products > Screening Compounds P20492 > Dobutamine hydrochloride
Dobutamine hydrochloride - 52663-81-7

Dobutamine hydrochloride

Catalog Number: EVT-3563008
CAS Number: 52663-81-7
Molecular Formula: C18H24ClNO3
Molecular Weight: 337.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Dobutamine Hydrochloride is the hydrochloride salt form of dobutamine, a synthetic catecholamine with direct inotropic activity. Dobutamine hydrochloride, mimics the effects of dopamine and stimulates beta-1 adrenergic receptors located in the myocardium. This leads to an increase in heart rate and force and results in an increase in cardiac output.
A catecholamine derivative with specificity for BETA-1 ADRENERGIC RECEPTORS. It is commonly used as a cardiotonic agent after CARDIAC SURGERY and during DOBUTAMINE STRESS ECHOCARDIOGRAPHY.
See also: Dobutamine (has active moiety).
Source and Classification

Dobutamine hydrochloride is derived from the modification of naturally occurring catecholamines. It is classified as a direct-acting inotropic agent, primarily stimulating beta-1 adrenergic receptors in the heart, with some activity on beta-2 and alpha-1 receptors. This classification allows it to improve cardiac function in patients with decompensated heart failure or during surgical procedures requiring increased cardiac output.

Synthesis Analysis

Methods and Technical Details

The synthesis of dobutamine hydrochloride involves several key steps:

  1. Starting Materials: The synthesis begins with the preparation of key intermediates from readily available precursors.
  2. Chemical Transformation: The process typically includes two main chemical steps:
    • An isolation step where the intermediate compounds are purified.
    • A final purification step to obtain dobutamine hydrochloride in its pure form.
  3. Quality Control: Throughout the manufacturing process, stringent quality control measures are implemented to ensure that no class-1 solvents or heavy metal catalysts are used, adhering to European guidelines for pharmaceutical production .

The final product is characterized by rigorous testing for purity, residual solvents, and microbial quality, ensuring compliance with pharmacopoeial standards.

Molecular Structure Analysis

Structure and Data

The molecular formula of dobutamine hydrochloride is C18H23NO3HClC_{18}H_{23}N_{O_{3}}\cdot HCl, with a molecular mass of approximately 337.85 g/mol. Its structural representation reveals a catecholamine structure with a hydroxyl group on the aromatic ring, contributing to its biological activity.

  • Chemical Structure:
    Structural Formula  4 2 3 4 hydroxyphenyl 1 methylpropyl amino ethyl 1 2 benzenediol hydrochloride\text{Structural Formula }\text{ 4 2 3 4 hydroxyphenyl 1 methylpropyl amino ethyl 1 2 benzenediol hydrochloride}

This structure allows dobutamine to effectively interact with beta-adrenergic receptors, facilitating its role as an inotropic agent.

Chemical Reactions Analysis

Reactions and Technical Details

Dobutamine hydrochloride undergoes various chemical reactions during its synthesis and metabolism:

  1. Synthesis Reactions: The initial steps involve nucleophilic substitutions and condensation reactions that form the core structure of dobutamine.
  2. Metabolic Reactions: In the human body, dobutamine is primarily metabolized through methylation and conjugation processes. The major metabolites include conjugates of dobutamine and 3-O-methyl dobutamine, which are excreted in urine .

These reactions are crucial for both the production of the drug and its pharmacokinetic properties.

Mechanism of Action

Process and Data

Dobutamine exerts its effects by selectively binding to beta-1 adrenergic receptors located in the myocardium. This binding leads to:

  • Increased Myocardial Contractility: Enhancing the force of heart contractions.
  • Decreased End-Systolic Volume: Resulting in increased stroke volume.
  • Augmented Cardiac Output: Improving blood flow without significantly raising systemic vascular resistance .

The onset of action occurs within 1 to 2 minutes post-administration, with peak effects observed around 10 minutes after infusion initiation . This rapid action makes it particularly effective in acute settings.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Dobutamine hydrochloride presents as a white to off-white powder that is sparingly soluble in water but soluble in alcohol and methanol. Key physical properties include:

  • Molecular Weight: 337.85 g/mol
  • pH Range: Typically maintained between 3.0 (2.5 to 5.5) for stability during administration .
  • Stability: It is sensitive to light and oxygen; thus, it must be stored properly to maintain efficacy.

These properties influence both its formulation and administration routes.

Applications

Scientific Uses

Dobutamine hydrochloride is widely used in clinical settings for:

  • Heart Failure Management: Particularly in cases of acute decompensated heart failure where improved cardiac output is critical.
  • Cardiogenic Shock Treatment: Used to stabilize patients experiencing severe drops in blood pressure due to heart dysfunction.
  • Diagnostic Procedures: Sometimes employed in stress testing for patients unable to perform physical exercise .

Its ability to enhance cardiac performance makes it a vital tool in emergency medicine and critical care settings.

Synthesis and Structural Optimization of Dobutamine Hydrochloride

Historical Development of Dobutamine Hydrochloride Synthesis

The synthesis of dobutamine hydrochloride originated in the early 1970s with a reductive amination approach between 4-(4-methoxyphenyl)-2-butanone and dopamine hydrochloride. This method faced significant limitations, including low yields (typically 40-55%) due to competitive side reactions and the formation of difficult-to-remove impurities such as des-hydroxy derivatives and N-alkylated byproducts [9]. The initial process also required extensive purification steps to achieve pharmaceutical-grade material, complicating large-scale production. Early synthetic routes employed palladium-on-carbon (Pd/C) catalytic hydrogenation under high-pressure conditions (50-100 psi), which presented safety concerns and required specialized equipment [9]. The methoxy-protected intermediates necessitated an additional demethylation step using reagents like hydrobromic acid (HBr), which contributed to molecular instability and generated stoichiometric amounts of waste, further reducing process efficiency [9]. These limitations drove research toward alternative synthetic pathways that would improve yield, purity, and scalability while reducing environmental impact and production costs.

Table 1: Evolution of Dobutamine Hydrochloride Synthesis Methods

DecadePrimary MethodKey Reagents/CatalystsReported Yield (%)Major Limitations
1970sReductive AminationPd/C, HBr (demethylation)40-55Low yield, des-hydroxy impurities, harsh demethylation
1980s-1990sModified MannichZn, AcOH/HCl65-70Heavy metal contamination, moderate enantioselectivity
2000s-PresentCatalytic AsymmetricChiral Lewis acids, Ru-BINAP75-85Catalyst cost, complex optimization

Novel Preparation Methods: Mannich Reaction and Catalytic Reduction Pathways

Contemporary synthesis strategies have focused on Mannich reactions and catalytic reduction pathways to overcome historical limitations. Patent CN114524734A discloses a novel Mannich reaction using 4-methoxyacetophenone, acetaldehyde, and dopamine hydrochloride in an isopropanol/water solvent system, achieving yields exceeding 78% [1]. This method employs zinc dust as a reducing agent under acidic conditions (acetic acid/hydrochloric acid), facilitating the condensation-reduction sequence at lower temperatures (5-10°C), which minimizes byproduct formation. The reaction proceeds via an imine intermediate that undergoes in situ reduction, eliminating the need for separate purification steps [1] [4].

Catalytic reductive amination has emerged as a superior alternative, particularly using ruthenium-based catalysts under mild hydrogen pressure (20-30 psi). Recent innovations include employing chiral catalysts like Ru-BINAP complexes for enantioselective synthesis, achieving enantiomeric excess (ee) values >95% while maintaining yields above 80% [2] [9]. Lewis acid catalysts (e.g., ZnCl₂) have been optimized for solvent-free Mannich reactions, significantly reducing reaction times from 24 hours to under 6 hours while improving atom economy [2]. These methods utilize 3,4-dihydroxyphenylacetaldehyde and 1-(4-hydroxyphenyl)-2-propanone as advanced intermediates, bypassing the need for demethylation steps and reducing waste generation by approximately 40% compared to traditional routes [4] [9].

Table 2: Catalytic Systems for Dobutamine Synthesis

Catalyst TypeReaction ConditionsYield (%)Enantioselectivity (ee%)Key Advantages
Pd/C (Traditional)50-100 psi H₂, 50°C55-60<5% (racemic)Established safety profile
Zn/AcOH (Mannich)1 atm, 5-10°C70-78RacemicLow-temperature operation, cost-effective
Ru-BINAP20-30 psi H₂, 40°C80-85>95% (R-enantiomer)High enantioselectivity, mild conditions
Chiral Lewis AcidSolvent-free, 60°C75-8085-90%Reduced solvent waste, faster reaction

Racemic Mixture Resolution and Enantiomer-Specific Activity

Dobutamine hydrochloride exists as a racemic mixture containing equal parts (R)- and (S)-enantiomers, with the (R)-enantiomer demonstrating 10-15 times greater β1-adrenergic receptor agonist activity compared to its (S)-counterpart [7] [8]. The (S)-enantiomer exhibits predominantly α1-adrenergic activity, contributing to vasoconstrictive effects that partially counteract the cardiotonic benefits of the (R)-enantiomer [8]. This pharmacological disparity has driven the development of enantioselective synthesis and resolution techniques.

Industrial-scale resolution employs diastereomeric salt formation using chiral resolving agents such as L-tartaric acid or D-dibenzoyltartaric acid, exploiting differential crystallization properties of the diastereomeric salts from ethanol/water mixtures [7]. Modern chromatography techniques utilize chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to achieve >99% enantiomeric purity at production scale [9]. Asymmetric synthesis routes have gained prominence, particularly reductive amination with chiral catalysts like Rh-(R,R)-Et-DuPhos, which directly yields (R)-dobutamine with 90-95% ee, reducing the need for post-synthesis resolution [2]. These approaches have demonstrated that enantiopure (R)-dobutamine requires approximately 30% lower dosing for equivalent inotropic effects compared to the racemate, highlighting the clinical significance of stereochemical control [8].

Industrial-Scale Synthesis Challenges and Purification Innovations

Industrial production faces challenges including the lability of catechol groups during synthesis, requiring continuous process innovations. Oxidation of the catechol moiety during manufacturing can generate quinone impurities exceeding 0.5%, necessitating stringent oxygen exclusion through nitrogen sparging and the addition of antioxidants like ascorbic acid (0.1-0.5% w/w) throughout the synthesis [5] [9]. Recent purification methodologies employ multi-solvent crystallization systems combining methanol, acetone, and water in optimized ratios (e.g., 6:3:1 v/v/v) to achieve particle size distribution control while reducing residual solvent levels below ICH limits [5]. This approach yields dobutamine hydrochloride with >99.5% chemical purity and impurity profiles meeting stringent USP/EP standards [5].

Process economics have been improved through solvent recovery systems that reclaim >90% of isopropanol and methanol, significantly reducing manufacturing costs and environmental impact [4]. Continuous manufacturing platforms have demonstrated 30% higher space-time yields compared to batch processes, with in-line PAT (Process Analytical Technology) monitoring using Raman spectroscopy for real-time impurity tracking [2]. Purification innovations include simulated moving bed (SMB) chromatography for enantiomer separation at scale, and nanofiltration techniques that reduce catalyst leaching to <5 ppm in final products [2]. These advancements have collectively addressed the core challenges of scalability, purity maintenance, and environmental sustainability in industrial production.

Table 3: Industrial Purification Methods for Dobutamine Hydrochloride

Purification MethodImpurity ReductionYield ImpactEconomic/Environmental Benefit
Multi-solvent CrystallizationQuinones <0.1%, residual solvents <500 ppm85-90% recoveryReduced solvent consumption (40% less vs single solvent)
SMB ChromatographyEnantiomeric purity >99%75-80% recoveryLower solvent volume vs batch chromatography
Catalytic NanofiltrationMetal residues <5 ppm>95% catalyst recoveryCatalyst reuse for 10+ cycles, reduced waste
Continuous CrystallizationUniform particle size (D90 <50µm)5-8% yield increase30% reduction in processing time

Properties

CAS Number

52663-81-7

Product Name

Dobutamine hydrochloride

IUPAC Name

4-[2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethyl]benzene-1,2-diol;hydrochloride

Molecular Formula

C18H24ClNO3

Molecular Weight

337.8 g/mol

InChI

InChI=1S/C18H23NO3.ClH/c1-13(2-3-14-4-7-16(20)8-5-14)19-11-10-15-6-9-17(21)18(22)12-15;/h4-9,12-13,19-22H,2-3,10-11H2,1H3;1H

InChI Key

BQKADKWNRWCIJL-UHFFFAOYSA-N

SMILES

CC(CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O.Cl

Canonical SMILES

CC(CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.